Sulfonamide derivative 11
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Overview
Description
Sulfonamide derivative 11 is a member of the sulfonamide class of compounds, which are known for their wide range of biological activities. . This compound, in particular, has shown promise in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The most common method for synthesizing sulfonamide derivatives involves the reaction between primary or secondary amines and sulfonyl chlorides in the presence of organic or inorganic bases . This method is effective, but the nucleophilicity of the amines can vary depending on the groups attached to them. Primary amines are highly reactive, while secondary amines show very low to almost nil reactivity .
Another method involves the oxidative coupling of thiols and amines, which has emerged as a highly useful method for synthesizing structurally diverse sulfonamides in a single step . This strategy does not require additional pre-functionalization and de-functionalization steps, streamlining synthetic routes and reducing waste generation .
Industrial Production Methods
In industrial settings, the production of sulfonamide derivatives often involves large-scale reactions using sulfonyl chlorides and amines. The reaction conditions are optimized to ensure high yields and purity of the final product. Industrial processes may also involve the use of catalysts and advanced purification techniques to achieve the desired quality of the compound .
Chemical Reactions Analysis
Types of Reactions
Sulfonamide derivative 11 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of sulfonyl compounds, while reduction can yield amine derivatives .
Scientific Research Applications
Sulfonamide derivative 11 has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It has been studied for its potential as an enzyme inhibitor and its interactions with biological molecules.
Medicine: It has shown promise as an antibacterial, antiviral, and anticancer agent.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and polymers.
Mechanism of Action
The mechanism of action of sulfonamide derivative 11 involves its interaction with specific molecular targets and pathways. For example, sulfonamides are known to inhibit the enzyme dihydropteroate synthetase, which is essential for the synthesis of folic acid in bacteria . This inhibition leads to the disruption of bacterial DNA synthesis and cell division, ultimately resulting in the death of the bacterial cells .
Comparison with Similar Compounds
Sulfonamide derivative 11 can be compared with other similar compounds, such as:
Sulfanilamide: The first sulfonamide drug used clinically, known for its antibacterial properties.
Sulfamethazine: A sulfonamide used in veterinary medicine to treat livestock diseases.
Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.
This compound is unique due to its specific chemical structure, which may confer distinct biological activities and applications compared to other sulfonamides .
Properties
Molecular Formula |
C17H9ClN4O3S2 |
---|---|
Molecular Weight |
416.9 g/mol |
IUPAC Name |
4-(3-chloro-4-cyanophenoxy)-3-cyano-N-(1,3-thiazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C17H9ClN4O3S2/c18-15-8-13(2-1-11(15)9-19)25-16-4-3-14(7-12(16)10-20)27(23,24)22-17-21-5-6-26-17/h1-8H,(H,21,22) |
InChI Key |
JONVMVCPXBMHHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2)S(=O)(=O)NC3=NC=CS3)C#N)Cl)C#N |
Origin of Product |
United States |
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